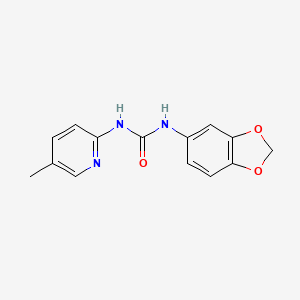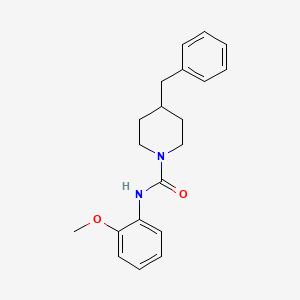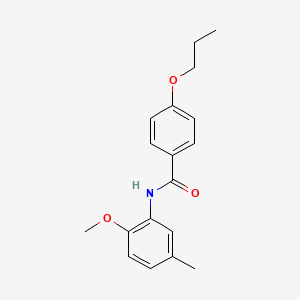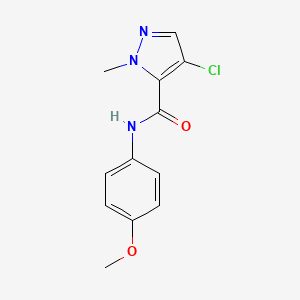
N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential therapeutic applications. BPU is a kinase inhibitor that has been shown to have significant anti-cancer properties.
Mecanismo De Acción
N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea works by inhibiting the activity of various kinases, including VEGFR2, c-Kit, and PDGFR-β. This leads to the inhibition of cancer cell proliferation and survival. This compound has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have significant anti-cancer properties in vitro and in vivo. It has been shown to inhibit cancer cell proliferation and survival, induce apoptosis in cancer cells, and inhibit tumor growth in animal models. This compound has also been shown to have low toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea is a potent and selective kinase inhibitor that has been extensively studied for its potential therapeutic applications. However, it has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the study of N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea. One area of research is the development of more potent and selective kinase inhibitors based on the structure of this compound. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as inflammatory disorders and neurodegenerative diseases. Additionally, the development of new drug delivery systems for this compound could enhance its efficacy and reduce its potential for off-target effects.
Conclusion:
In conclusion, this compound is a synthetic compound that has significant potential for therapeutic applications in cancer treatment. It is a potent and selective kinase inhibitor that has been extensively studied for its anti-cancer properties. This compound works by inhibiting the activity of various kinases that are involved in cancer cell proliferation and survival. While this compound has some limitations for lab experiments, there are several future directions for its study, including the development of more potent and selective kinase inhibitors and the investigation of its potential therapeutic applications in other diseases.
Métodos De Síntesis
N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea is synthesized through a multistep process that involves the condensation of 2-amino-5-methylpyridine with 1,3-benzodioxole-5-carboxaldehyde, followed by the reaction of the resulting intermediate with urea. The final product is obtained through purification and crystallization.
Aplicaciones Científicas De Investigación
N-1,3-benzodioxol-5-yl-N'-(5-methyl-2-pyridinyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the activity of various kinases that are involved in cancer cell proliferation and survival. This compound has been shown to be effective against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-(5-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-9-2-5-13(15-7-9)17-14(18)16-10-3-4-11-12(6-10)20-8-19-11/h2-7H,8H2,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITSWDZAUHWZLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-({[2-(1H-indol-3-yl)ethyl]amino}methyl)-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5318695.png)
![ethyl 4-[4-methyl-3-(piperidin-1-ylsulfonyl)benzoyl]piperazine-1-carboxylate](/img/structure/B5318699.png)
![4-[3-(butylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-N,N-dimethylaniline](/img/structure/B5318701.png)
![1-{[4-(4-chlorophenyl)-1-piperazinyl]acetyl}-4-piperidinecarboxamide](/img/structure/B5318702.png)
![(5-{1-[2-methoxy-2-(2-thienyl)ethyl]-1H-imidazol-2-yl}-2-furyl)methanol](/img/structure/B5318716.png)
![5-({3-[2-(3,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-1,2,4-oxadiazole-3-carboxamide](/img/structure/B5318723.png)
![3-({1-[2-methyl-3-(1H-pyrazol-1-yl)propanoyl]-4-piperidinyl}methyl)benzoic acid](/img/structure/B5318729.png)
![1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5318736.png)

![4-[2-(2-methoxyethyl)-4-morpholinyl]-1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5318759.png)
![3,5-dimethyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1-adamantanecarboxamide](/img/structure/B5318767.png)
![7-{[2-(4-pyridinyl)-5-pyrimidinyl]carbonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5318777.png)

